N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridine moiety to the piperidine ring.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyridine or piperidine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness
N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of a piperidine ring, a pyridine ring, and a trifluoromethyl group. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds. For example, the trifluoromethyl group can enhance the compound’s stability and reactivity, making it particularly useful in various applications.
Properties
Molecular Formula |
C19H23F3N4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C19H23F3N4/c1-25(18-11-17(4-8-24-18)19(20,21)22)13-15-5-9-26(10-6-15)14-16-3-2-7-23-12-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3 |
InChI Key |
IMSNOYJUASSXCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CN=CC=C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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